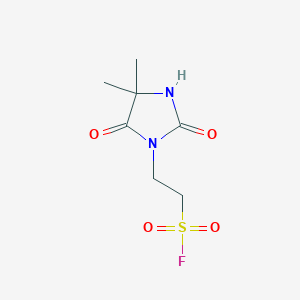

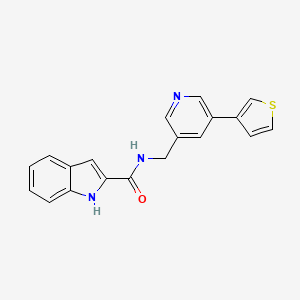

![molecular formula C12H14N2O3S B2838968 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 942843-60-9](/img/structure/B2838968.png)

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

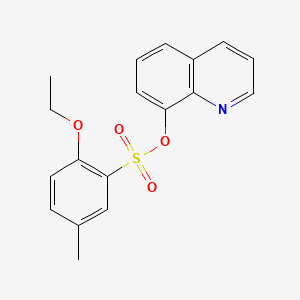

The compound “3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused to a thiophene ring . The compound would also have a propanoic acid group attached to the 3-position of the thieno[2,3-d]pyrimidine core .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Thieno[2,3-d]pyrimidines can undergo various reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, thieno[2,3-d]pyrimidin-4(3H)one, a related compound, has a melting point of 262-265°C, a predicted boiling point of 391.1±15.0 °C, and a predicted density of 1.63±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Reactivity

New Synthetic Approaches : Thieno[2,3-d]pyrimidine derivatives, through various synthetic routes, have been explored for their potential as versatile synthons in chemical research. For instance, novel synthetic pathways have been developed to create thieno[2,3-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives, highlighting their utility in synthesizing complex organic structures (El-Meligie et al., 2020).

Quantum Chemical Studies : Quantum chemical calculations have been employed to understand the electronic structure, reactivity, and mechanism of ipso-substitution reactions involving thieno[2,3-d]pyrimidin-4-ones, providing insights into their chemical behavior and potential for further modification (Mamarahmonov et al., 2014).

Biological Applications

Antagonists for Medical Conditions : Certain thieno[2,3-d]pyrimidin derivatives have been identified as potent antagonists of specific receptors, indicating their potential for therapeutic applications in diseases like osteoporosis (Coleman et al., 2004).

Inhibitors of Human Protein Kinase CK2 : Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have shown significant inhibitory activity against human protein kinase CK2, a target for cancer therapy. This highlights their potential as lead compounds for the development of new anticancer drugs (Golub et al., 2011).

Antimicrobial Activity : Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties, indicating their potential as novel agents in combating bacterial and fungal infections (Hossan et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and repair in Mycobacteria . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Given its antimycobacterial activity, it’s likely that the compound has good bioavailability and can reach the site of infection effectively .

Result of Action

The result of the compound’s action is the significant inhibition of Mycobacterial growth . This leads to a decrease in the number of bacteria, thereby helping to control and potentially eliminate the infection .

Propriétés

IUPAC Name |

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-6-7(2)18-11-10(6)12(17)14(8(3)13-11)5-4-9(15)16/h4-5H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXCZEADZRBEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)C)CCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

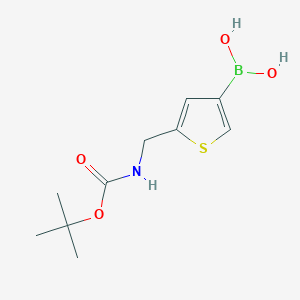

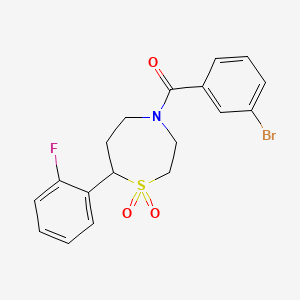

![1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2838892.png)

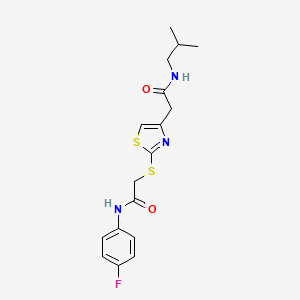

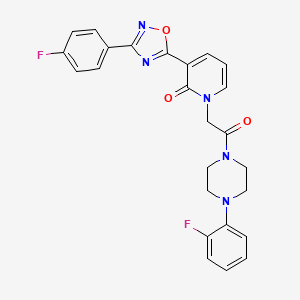

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2838894.png)

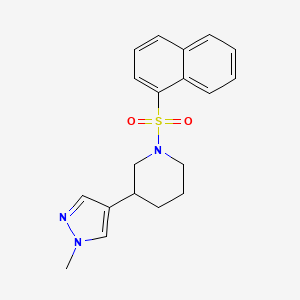

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2838895.png)